molecular formula C17H12N2O2 B11646060 3-(1H-benzimidazol-2-yl)-6-methyl-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-6-methyl-2H-chromen-2-one

Cat. No.: B11646060
M. Wt: 276.29 g/mol
InChI Key: AHDRAUGWDUXXFF-UHFFFAOYSA-N
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Description

3-(1H-1,3-Benzodiazol-2-yl)-6-methyl-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6-methyl-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6-methyl-2H-chromen-2-one under acidic or basic conditions. Common reagents used in this synthesis include acetic acid or sulfuric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-Benzodiazol-2-yl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chromenone moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with different biological activities.

    N-(1H-1,3-Benzodiazol-2-yl)benzamide: A compound with similar structural features but different applications.

Uniqueness

3-(1H-1,3-Benzodiazol-2-yl)-6-methyl-2H-chromen-2-one is unique due to its combined benzimidazole and chromenone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-methylchromen-2-one

InChI

InChI=1S/C17H12N2O2/c1-10-6-7-15-11(8-10)9-12(17(20)21-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19)

InChI Key

AHDRAUGWDUXXFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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